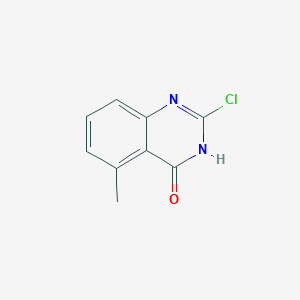

2-Chloro-5-methylquinazolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

2-chloro-5-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7ClN2O/c1-5-3-2-4-6-7(5)8(13)12-9(10)11-6/h2-4H,1H3,(H,11,12,13) |

InChI Key |

IGGAJSRWDYTDEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(NC2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Methylquinazolin 4 Ol and Analogues

Classical and Established Synthetic Routes to Quinazolinones

Long-standing methods for quinazolinone synthesis often rely on the cyclization of readily available precursors or the condensation of key intermediates. These routes are foundational in organic synthesis.

A widely utilized method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid. This is followed by a ring closure with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one (benzoxazinone) intermediate. nih.gov This benzoxazinone (B8607429) can then be treated with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.govresearchgate.net For instance, reacting the benzoxazinone intermediate with ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate (B1144303) can produce fused quinazolinones. nih.gov The initial step often involves condensing anthranilic acid with an acyl chloride, such as chloroacetyl chloride, to produce an N-acyl anthranilic acid, which is then dehydrated to form the benzoxazinone ring. nih.gov

The general synthetic pathway is as follows:

Acylation: Anthranilic acid is reacted with an acyl chloride.

Cyclization/Dehydration: The resulting N-acyl anthranilic acid is treated with acetic anhydride to form the benzoxazinone.

Amination: The benzoxazinone ring is opened and subsequently closed by an amine to form the final quinazolinone product. researchgate.net

A one-pot synthesis for 2-hydroxymethyl-4(3H)-quinazolinone has been developed starting from o-aminobenzoic acid and chloroacetonitrile (B46850) in the presence of sodium methoxide. mdpi.com Similarly, various substituted 2-chloromethyl-4(3H)-quinazolinones can be prepared from the corresponding substituted o-anthranilic acids. mdpi.com

Condensation reactions are another cornerstone of quinazolinone synthesis. These often involve the reaction of 2-aminobenzamides with aldehydes or other carbonyl-containing compounds. The initial condensation forms an aminal intermediate which is then oxidized to the final quinazolinone. nih.gov

Oxidative Condensation/Cyclization: This approach typically involves the condensation of a 2-aminobenzamide (B116534) with an aldehyde, followed by oxidation. Various oxidizing agents have been employed, including potassium permanganate (B83412) (KMnO4), manganese dioxide (MnO2), and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov More environmentally friendly methods utilize air or molecular oxygen as the oxidant, often in the presence of a catalyst. For example, an electro-oxidative cyclization of primary alcohols with 2-aminobenzamides has been achieved using K2S2O8 without the need for a transition metal catalyst. nih.gov Another approach uses ceric ammonium nitrate (B79036)/tert-butylhydroperoxide (CAN/TBHP) to catalyze the reaction between benzylamines and 2-aminobenzophenones, with electron-withdrawing groups on the benzylamine (B48309) leading to slightly increased yields. nih.gov

Acid-Catalyzed Condensation/Cyclization: Acid catalysts can facilitate the condensation and subsequent cyclization to form the quinazolinone ring. Trifluoroacetic acid (TFA) has been used to catalyze the oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines to produce tetracyclic quinazolinones. frontiersin.org Chiral phosphoric acids have also been employed for the enantioselective synthesis of aryl-quinazolinones from 2-aminobenzamides and aldehydes. frontiersin.org In some cases, simple organic acids like citric acid are effective. For example, a three-component condensation of isatoic anhydride, anilines, and cinnamaldehydes is catalyzed by citric acid in methanol. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, offer an efficient and atom-economical route to quinazolinones. nih.gov

One such strategy involves the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions using sulfonic acid functionalized mesoporous silica (B1680970) as a catalyst. orgchemres.org Another MCR approach for synthesizing polycyclic quinazolinones utilizes an Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation. nih.gov MCRs are valued for their operational simplicity, mild reaction conditions, and ability to generate diverse molecular scaffolds. nih.govfrontiersin.org For example, a sustainable MCR for quinazolinone synthesis employs a magnetically recoverable palladium catalyst to couple aryl iodides, a carbonyl source, and 2-aminobenzamide, achieving high yields in an environmentally friendly solvent system. frontiersin.org

Modern and Advanced Synthetic Strategies

Contemporary approaches to quinazolinone synthesis often leverage transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance.

A variety of transition metals, including palladium, rhodium, iron, and copper, have been utilized to catalyze the formation of quinazolinones. chim.it These methods often proceed via mechanisms like C-H activation or cross-coupling reactions.

Copper catalysis is particularly attractive due to the low cost and low toxicity of copper salts. mdpi.com Copper-catalyzed reactions have been developed for C-N bond formation, C-H activation, and cascade sequences leading to quinazolinones.

C-N Bond Formation: A key step in many quinazolinone syntheses is the formation of a carbon-nitrogen bond. Copper catalysts are effective in promoting intramolecular C-N bond formation. For example, an intermediate amide formed from 2-halobenzoic acid and an amidine can undergo a Cu(II) catalyzed intramolecular C–N bond forming reaction to yield the quinazolinone product. acs.org Another method involves the copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles, followed by an SNAr reaction to produce quinazolin-4(3H)-ones. organic-chemistry.org

C-H Activation: Copper-catalyzed C-H activation provides a direct way to functionalize a C-H bond, bypassing the need for pre-functionalized starting materials. chim.it One example is the synthesis of quinazolinones through the activation of an ortho C–H bond in a benzamide (B126) directed by a removable 8-aminoquinoline (B160924) group, followed by intramolecular nucleophilic addition. chim.it Another innovative method is a copper-catalyzed radical methylation/sp3 C–H amination/oxidation cascade reaction. acs.org

Cascade Reactions: Copper catalysts excel in facilitating cascade or domino reactions, where multiple bond-forming events occur in a single pot. A highly efficient copper-catalyzed cascade synthesis of quinazolinones has been developed from the reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes or related compounds. nih.govrsc.org Another cascade process involves the reaction of (2-aminophenyl)methanols with aldehydes, catalyzed by copper in combination with cerium nitrate hexahydrate and ammonium chloride, leading to a variety of 2-substituted quinazolines. acs.orgorganic-chemistry.org These cascade reactions are often operationally simple and tolerate a wide range of functional groups. organic-chemistry.orggaylordchemical.com

Data Tables

Table 1: Examples of Copper-Catalyzed Quinazolinone Synthesis

| Starting Materials | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| (2-Aminophenyl)methanol, Aldehydes | CuCl, Ce(NO₃)₃·6H₂O, NH₄Cl | 2-Substituted Quinazolines | Moderate to Excellent | acs.orgorganic-chemistry.org |

| 2-Halobenzaldehydes, Amidine Hydrochlorides | Copper Catalyst | Quinazolinones | Good to Excellent | nih.gov |

| 2-Bromobenzamide (B1207801), Aldehydes/Alcohols | CuI, TMSN₃ | 2-Substituted Quinazolinones | 41-70+% | gaylordchemical.com |

| 2-Aminoarylketones, Methylarenes, NH₄OAc | Copper Catalyst, TBHP | Functionalized Quinazolines | 52-92% | mdpi.com |

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Features | Typical Starting Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Cyclization | Two-step process via benzoxazinone intermediate | Anthranilic acid, Acyl chlorides, Amines | Well-established, reliable | Multi-step, may require harsh reagents |

| Condensation Reactions | Condensation followed by oxidation or acid-catalyzed cyclization | 2-Aminobenzamides, Aldehydes, Alcohols | Versatile, can be performed under various conditions | May require stoichiometric oxidants, potential for side products |

| Multicomponent Reactions (MCRs) | Three or more components in one pot | Isatoic anhydride, Aldehydes, Amines/Urea | High atom economy, operational simplicity, diversity | Can be challenging to optimize |

| Copper-Catalyzed Reactions | C-N bond formation, C-H activation, cascade reactions | Halobenzamides, Amines, Aldehydes, Amidine hydrochlorides | High efficiency, mild conditions, functional group tolerance | Catalyst may be required, optimization of ligands/additives |

Transition-Metal-Catalyzed Approaches

Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in the synthesis of quinazolinones, offering versatile pathways such as direct arylation and isocyanide insertion/cyclization.

Direct Arylation: A straightforward method for creating 12-arylindolo[1,2-c]quinazolin-6(5H)-ones involves the palladium-catalyzed direct C-H arylation. researchgate.net This approach forges a new carbon-carbon bond directly, avoiding the need for pre-functionalized starting materials.

Isocyanide Insertion/Cyclization: A novel and efficient three-component reaction utilizes a palladium catalyst for the synthesis of quinazolin-4(3H)-ones from readily available 2-aminobenzamides and aryl halides through an isocyanide insertion/cyclization sequence. acs.org This one-pot procedure is characterized by its operational simplicity and provides moderate to excellent yields. acs.orgorganic-chemistry.org The reaction typically involves the coupling of 2-aminobenzamides, an aryl halide, and tert-butyl isocyanide. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of Quinazolinone Analogues

| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-aminobenzamide, Aryl halide, tert-butyl isocyanide | Pd Catalyst | - | Quinazolin-4(3H)-one | Moderate to Excellent | acs.org |

| Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Toluene/H₂O, 115 °C, sealed tube, overnight | Unsymmetrical quinazolinylphenyl-1,3,4-thiadiazole derivatives | High | mdpi.com |

| 2-aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | Palladium(II) catalyst | - | 4-arylquinazolines | Good | organic-chemistry.org |

Other Metal-Catalyzed Transformations

Beyond palladium, a range of other transition metals, including zinc, iron, rhodium, cobalt, nickel, gold, and iridium, have been successfully employed to catalyze the synthesis of quinazolinones.

Zinc-Catalyzed Reactions: Zinc-catalyzed protocols have been developed for the synthesis of quinazolinone scaffolds. One such method involves the coupling of o-amino amides/esters with nitriles, proceeding through a zinc(II)-stabilized amidyl radical. rsc.org Riedel's synthesis, a foundational method, utilizes zinc and dilute acetic acid for the preparation of quinazolines from o-nitrobenzaldehyde and formamide (B127407). mdpi.com

Iron-Catalyzed Reactions: Iron, being an earth-abundant and less toxic metal, offers a cost-effective alternative. Iron-catalyzed C(sp³)–H oxidation has been utilized for the efficient formation of quinazolines. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the C-H selective amination of 2,4-diarylquinazolines. researchgate.net Additionally, Rh(III)-catalyzed [4+2] annulation of 3-phenylquinazolinones with gem-difluoromethylene alkynes provides a route to fluorinated quinolino[2,1-b]quinazolinone derivatives. acs.org

Cobalt-Catalyzed Reactions: Cobalt catalysts, valued for their low cost and chemoselectivity, have been used in various quinazoline (B50416) syntheses. mdpi.com Methods include isocyanide insertion cyclization for benzoimidazoquinazoline amines and Cp*Co(III)-catalyzed [4+2] cycloaddition of imines with dioxazolones. mdpi.com

Nickel-Catalyzed Reactions: Nickel-catalyzed reactions, such as the dehydrogenative coupling of o-aminobenzamides with alcohols, provide an environmentally benign route to quinazolin-4(3H)-ones. nih.gov

Gold-Catalyzed Reactions: Gold catalysts have been shown to be effective in the synthesis of quinoid heteroaryls through cascade protocols, offering high efficiency. rsc.org

Iridium-Catalyzed Reactions: Iridium catalysts enable the one-pot oxidative cyclization of primary alcohols with o-aminobenzamides under hydrogen transfer conditions to produce quinazolinones. nih.gov This method is notable for its use of an air- and water-stable catalyst, with hydrogen and water as the only byproducts. nih.gov

Table 2: Other Metal-Catalyzed Syntheses of Quinazolinone Analogues

| Metal Catalyst | Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Zinc | o-amino amides/esters, Nitriles | - | Quinazolinone scaffolds | - | rsc.org |

| Iron | (2-aminophenyl)methanols, Benzamides | FeCl₂·4H₂O, phenanthroline, CsOH·H₂O, Toluene, 130 °C, 24 h | Quinazolines | 43–92% | nih.gov |

| Rhodium | 2,4-diarylquinazolines, N-fluorobenzenesulfonimide | [RhCpCl₂]₂/AgSbF₆, DCE, 80 °C | C-H aminated quinazolines | - | researchgate.net |

| Cobalt | 2-aminoaryl alcohols, Nitriles | Ligand-free, mild conditions | Quinazolines | - | mdpi.com |

| Nickel | o-aminobenzamides, Alcohols | [Ni(MeTAA)], 100 °C | Quinazolin-4(3H)-ones | up to 90% | nih.gov |

| Iridium | Primary alcohols, o-aminobenzamides | [CpIrCl₂]₂, refluxing xylene | Quinazolinones | - | nih.gov |

Metal-Free Synthetic Methodologies

In a move towards more sustainable chemistry, several metal-free approaches for quinazolinone synthesis have been developed. These methods often rely on the use of readily available and environmentally benign reagents and catalysts.

One notable method involves the base-promoted, transition-metal-free synthesis of 2-phenyl quinazoline-4(3H)-ones via the cyclocondensation of 2-amino benzamides with benzoyl chlorides, using K₂CO₃ as the base and PEG-200 as a recyclable solvent. rsc.org Another approach utilizes formic acid as both a C1 source and a solvent for the synthesis of quinazolinone from 2-amino benzonitrile, achieving excellent yields under mild conditions. scribd.com Furthermore, a metal-free oxidative coupling catalyzed by a photoredox organocatalyst allows for the rapid synthesis of multisubstituted quinazolines from amidines. organic-chemistry.org

Table 3: Metal-Free Synthesis of Quinazolinones

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-amino benzamides, Benzoyl chlorides | K₂CO₃, PEG-200, 130 °C, 45 min | 2-phenyl quinazoline-4(3H)-ones | >99% | rsc.org |

| 2-amino benzonitrile, Formic acid | Triethylamine, 60 °C, 1 h | Quinazolinone | 100% | scribd.com |

| o-aminobenzylamine, Benzylamine | 4,6-dihydroxysalicylic acid, BF₃‧Et₂O, DMSO, 90°C, O₂ | 2-substituted quinazolines | Moderate to Good | nih.gov |

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones, focusing on the use of alternative energy sources to reduce reaction times, increase yields, and minimize environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields compared to conventional heating methods. researchgate.net In quinazolinone synthesis, microwave assistance has been successfully applied to various reaction types.

For instance, a green, one-pot synthesis of quinazolinone inhibitors has been developed using microwave irradiation under solvent-free conditions, employing a copper catalyst. nih.gov This method allows for the synthesis of a range of quinazolinones from 2-aminobenzamide derivatives and various alcohols in moderate to high yields. nih.gov The Niementowski reaction, a classic method for forming the 3H-quinazolin-4-one ring, has also been significantly improved by microwave assistance, reducing reaction times from hours to minutes and increasing yields. nih.gov

Table 4: Microwave-Assisted Synthesis of Quinazolinones

| Starting Materials | Catalyst/Reagents | Microwave Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-aminobenzamides, Alcohols | CuI, Cs₂CO₃, O₂ | 130 °C, 2 h, Solvent-free | Quinazolinones | up to 92% | nih.gov |

| Anthranilic acids, Formamide | Acidic alumina, silica gel, or montmorillonite (B579905) K-10 | Solvent-free, 4 min | Quinazolinones | Good | nih.gov |

| 2-(aminoaryl)alkanone O-phenyl oxime, Aldehydes | emimPF₆, ZnCl₂ | Toluene | Quinazolines | 71–91% | frontiersin.org |

| 2-aminobenzamides, Succinic anhydride | Pinane (solvent) | 150 °C, 10 min | Quinazolinones | Similar to thermal | rsc.org |

Ultrasound-Assisted Synthesis

Ultrasound irradiation offers another green alternative for promoting chemical reactions. The acoustic cavitation generated by ultrasound can lead to the formation of localized hot spots with high temperatures and pressures, accelerating reaction rates.

A facile and efficient ultrasound-assisted synthesis of quinazolinones from o-aminobenzamides and aldehydes has been reported. rsc.org This method proceeds rapidly at ambient temperature and pressure without the need for a metal catalyst, providing moderate to excellent yields in just 15 minutes. rsc.org The use of ultrasound has also been shown to improve the efficiency of multicomponent reactions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, often in shorter reaction times and with higher yields compared to conventional methods. researchgate.netiau.ir

Table 5: Ultrasound-Assisted Synthesis of Quinazolinones

| Starting Materials | Catalyst/Reagents | Ultrasound Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-aminobenzamides, Aldehydes | Metal-free | Ambient temperature, 15 min | Quinazolinones | Moderate to Excellent | rsc.org |

| Isatoic anhydride, Aromatic aldehydes, Amines | Biobased magnetite nanoparticles | 130 W, 15 min | Dihydroquinazolin-4(1H)-ones | up to 95% | researchgate.net |

| Isatoic anhydride, Benzaldehydes, Primary aromatic amine/ammonium acetate | nano-CoAl₂O₄ | 45 °C | Dihydroquinazolinones | Great | iau.ir |

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, provides a solvent-free and often more efficient synthetic route. Ball milling is a common technique used in mechanochemical synthesis.

The synthesis of quinazolin-4(3H)-ones has been achieved under solvent-free mechanochemical conditions from 2-aminobenzamides, aryl- or alkylaldehydes, and the oxidizing agent o-iodoxybenzoic acid (IBX). nih.gov This method offers a controlled way to handle potentially explosive reactions. nih.gov Another example is the preparation of a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative through a mechanochemical double cyclocondensation cascade, which significantly shortens the reaction time compared to conventional methods. nih.govresearchgate.net

Table 6: Mechanochemical Synthesis of Quinazolinones

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-aminobenzamides, Aldehydes | o-Iodoxybenzoic acid (IBX), Ball-milling | Substituted quinazolin-4(3H)-ones | Fair | nih.gov |

| Anthranilamide, Ethyl levulinate | Amberlyst® 15, Ball-milling, 3 hours | 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | High | nih.gov |

Cascade and Domino Reaction Sequences

Cascade and domino reactions offer a powerful strategy for molecular complexity generation, as they allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. acs.orgnih.gov This approach enhances atom economy and reduces waste, time, and resources. nih.gov

Several cascade methodologies have been developed for the synthesis of the quinazolinone core. A notable example is a copper-catalyzed radical methylation/sp³ C-H amination/oxidation reaction where dicumyl peroxide serves as both the oxidant and the methyl source. organic-chemistry.orgnih.gov This process efficiently constructs the quinazolinone ring system through a sequence of radical-mediated steps. organic-chemistry.orgnih.gov

Another sophisticated approach is the palladium-catalyzed domino process for creating quinazolino[3,2-a]quinazolinones, which involves the formation of five new bonds in one step. acs.org Copper(I)-catalyzed domino strategies have also been employed, using 2-bromobenzamide and various substrates like aldehydes or alcohols, with TMSN₃ as the nitrogen source, to produce 2-substituted quinazolinones. acs.org These reactions proceed through multiple pathways, including coupling and cyclo-oxidation, showcasing the versatility of domino sequences in heterocyclic synthesis. acs.org

Furthermore, iron(III)-mediated cascade reactions of isatins with trifluoroacetimidoyl chlorides provide a route to 2-(trifluoromethyl)quinazolin-4(3H)-ones via a proposed coupling and decarbonylative annulation pathway. organic-chemistry.org These examples underscore the efficiency and elegance of cascade reactions in assembling complex heterocyclic frameworks from simple precursors.

Strategies for Halogenation and Alkylation at Specific Positions

Regioselective Chlorination Methodologies (e.g., at C-2, C-5)

The regioselective introduction of halogen atoms onto the quinazolinone scaffold is crucial for tuning the molecule's electronic properties and providing a handle for further functionalization.

Chlorination at C-2: The chlorine atom at the C-2 position is commonly introduced via a chlorination reaction of the corresponding quinazolin-2,4-dione precursor. A standard method involves treating the dione, such as 7-fluoroquinazoline-2,4-diol, with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. scispace.com This reaction effectively converts the hydroxyl group at C-2 (in its tautomeric amide form) into a chloro group. The resulting 2-chloro-4-aminoquinazolines are valuable intermediates, as the C-2 chlorine is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various substituents. nih.gov Another novel method for C-2 chlorination involves using triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating reagents for heterocyclic N-oxides, which proceeds with high selectivity and functional group tolerance. researchgate.net

Chlorination at C-5: Directing chlorination to the C-5 position of a pre-formed quinazolinone ring can be challenging due to the directing effects of the existing substituents. A more common and reliable strategy is to start the synthesis with a pre-halogenated anthranilic acid. For example, 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone was synthesized starting from 6-chloroanthranilic acid (which becomes the 5-chloro position in the final product). researchgate.net This approach ensures unambiguous placement of the chlorine atom on the benzene (B151609) ring portion of the heterocycle.

Methyl Group Incorporation Strategies (e.g., at C-5)

The incorporation of a methyl group at a specific position, such as C-5, is typically achieved by selecting a starting material that already contains the methyl group in the desired location. The most straightforward and widely used strategy for synthesizing 5-methylquinazolinone derivatives is to begin with 2-amino-5-methylbenzoic acid.

This anthranilic acid derivative serves as the foundational building block. The synthesis proceeds by cyclization of 2-amino-5-methylbenzoic acid with a suitable one-carbon synthon. For instance, reaction with formamide or other reagents can lead to the formation of 5-methylquinazolin-4(3H)-one. Subsequent functionalization, such as the C-2 chlorination described previously, can then be carried out on this intermediate to yield the target compound, 2-chloro-5-methylquinazolin-4-ol. This substrate-controlled approach guarantees the regiochemistry of the methyl group on the quinazolinone core. While direct C-H methylation methods are being developed for many heterocyclic systems, using a pre-methylated starting material remains the most practical and efficient route for this specific substitution pattern. researchgate.net

Reaction Mechanisms and Pathways

Mechanistic Investigations of Cyclization and Annulation Processes

The formation of the quinazolinone core, a key feature of 2-Chloro-5-methylquinazolin-4-ol, often involves intricate cyclization and annulation reactions. These processes are fundamental to constructing the heterocyclic ring system.

One common strategy is the cyclocondensation of β-ketoesters with o-aminobenzamides. acs.org This method proceeds through a selective C-C bond cleavage and is catalyzed by phosphorous acid under metal- and oxidant-free conditions, yielding 2-substituted quinazolinones in excellent yields. acs.org Another approach involves a palladium-catalyzed cascade reaction that includes C-X cleavage, alkyne insertion, 1,4-palladium migration, and C-H annulation to form fused quinazolinone derivatives. mdpi.com

Microwave-assisted, copper-catalyzed multicomponent reactions have also been developed for the synthesis of related quinazolino[4,3-b]quinazolin-8-ones, proceeding via C-N bond formation. researchgate.net Furthermore, copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines provides an efficient route to quinazolin-4(1H)-ones. rsc.org The cyclization of 2-aminobenzamides with aldehydes, followed by oxidation, is a widely used and convenient method for synthesizing quinazolinones. rsc.org

| Reaction Type | Key Features | Catalyst/Conditions | Reference |

| Cyclocondensation | Selective C-C bond cleavage | Phosphorous acid, metal- and oxidant-free | acs.org |

| Palladium-Catalyzed Cascade | C-X cleavage, alkyne insertion, C-H annulation | Palladium catalyst | mdpi.com |

| Multicomponent Reaction | C-N bond formation | Copper catalyst, microwave irradiation | researchgate.net |

| Tandem Amination/Annulation | C(sp2)-H amination | Copper catalyst | rsc.org |

| Cyclization/Oxidation | Condensation of 2-aminobenzamides and aldehydes | Various oxidants | rsc.org |

Carbon-Hydrogen (C-H) Activation and Functionalization Mechanisms

Transition metal-catalyzed C-H bond functionalization has become a powerful tool for the diversification of the quinazolinone scaffold. rsc.org This approach avoids the need for pre-functionalized substrates, making synthetic routes more efficient. mdpi.com

Rhodium(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones offers a redox-neutral pathway to highly substituted quinazolines. organic-chemistry.org In this process, the dioxazolone acts as an internal oxidant. organic-chemistry.org Iridium-catalyzed C-H activation and annulation processes have also been developed for the synthesis of C-glycosyl-quinazolines, demonstrating the versatility of this methodology for late-stage modification of complex molecules. rsc.org

Copper-catalyzed dehydrogenative coupling of quinazoline-3-oxide with indoles proceeds through a proposed mechanism involving C-H activation to form a copper-containing intermediate, which then undergoes oxidative insertion. chim.it

Oxidative Cyclization Pathways and Oxidant Roles

Oxidative cyclization is a key step in many synthetic routes to quinazolinones. A variety of oxidants and catalytic systems are employed to facilitate this transformation.

Laccase/DDQ has been used as a bioinspired cooperative catalytic system for the aerobic oxidative synthesis of quinazolinones from dihydroquinazolinones. rsc.org The proposed mechanism involves hydride transfer from the substrate to DDQ, which is then regenerated by laccase and molecular oxygen. rsc.org Another heterogeneous catalyst, α-MnO2, in combination with tert-butyl hydroperoxide (TBHP) as an oxidant, is effective for the oxidative cyclization of anthranilamides with alcohols. mdpi.comrsc.org

Potassium persulfate (K2S2O8) is a low-cost and environmentally friendly oxidant used in electro-oxidative cyclization methods for quinazolinone synthesis without the need for transition metal catalysts. nih.gov Iodine, often in combination with an oxidant like DMSO, can promote the oxidative decarboxylation of α-amino acids followed by oxidative cyclization with 2-aminobenzamides to yield quinazolinones. organic-chemistry.orgthieme-connect.de

| Oxidant/Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |

| Laccase/DDQ | Aerobic oxidative cyclization | Hydride transfer and enzymatic regeneration | rsc.org |

| α-MnO2/TBHP | Oxidative cyclization | Heterogeneous catalysis | mdpi.comrsc.org |

| K2S2O8 | Electro-oxidative cyclization | Non-metallic oxidant | nih.gov |

| I2/DMSO | Oxidative decarboxylation/cyclization | Iodine-promoted oxidation | organic-chemistry.orgthieme-connect.de |

Carbon-Nitrogen (C-N) and Carbon-Carbon (C-C) Bond Formation Mechanisms

The construction of the quinazolinone ring system relies on the strategic formation of both C-N and C-C bonds.

Copper-catalyzed reactions are frequently employed for C-N bond formation. For instance, the reaction of 2-ethynylanilines with benzonitriles, using O2 as the oxidant, involves the cleavage of a C-C triple bond and the formation of new C-N and C-C bonds. nih.gov Similarly, a copper-catalyzed imidoylative cross-coupling/cyclocondensation of 2-isocyanobenzoates and amines leads to quinazolin-4-ones. organic-chemistry.org

Phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides proceeds via a selective C-C bond cleavage to form quinazolinones. acs.orgmdpi.com In some cases, radical reactions can lead to C-C bond formation, such as in the reaction of N,N'-disubstituted amidines promoted by I2/KI, which involves oxidative C(sp3)-H and C(sp2)-H bond coupling. organic-chemistry.org

Mechanochemical methods, such as ball-milling, have also been utilized for C-N bond formation in the synthesis of various nitrogen-containing heterocycles, including quinazolinones. researchgate.net

Radical Reaction Pathways in Quinazolinone Formation

Radical intermediates play a significant role in certain synthetic pathways leading to quinazolinones.

A copper-catalyzed cascade reaction involving dicumyl peroxide as both an oxidant and a methyl source proceeds through a radical methylation/sp3 C-H amination/oxidation sequence. organic-chemistry.org Visible-light-mediated oxidative C(sp3)-C(sp2) bond formation in the synthesis of quinazolines from amidines can proceed through a radical chain process initiated by the photoredox organocatalyst Rose Bengal. nih.gov

In a catalyst-free approach, the reaction of α-keto acids with 2-aminobenzamides can be initiated by blue-light irradiation in the presence of Rose Bengal, generating a free radical intermediate that leads to the quinazolinone product after cyclization and oxidation. nih.govnih.gov Stainless-steel-driven decarboxylative acyl radical generation from α-keto acids provides an oxidant-free and solvent-free synthesis of 2-arylquinazolinones. organic-chemistry.org

Derivatization and Functionalization Studies

Introduction of Diverse Substituents on the Quinazolinone Core

The quinazolinone scaffold is a privileged structure in medicinal chemistry, and the introduction of diverse substituents is a key strategy for modulating biological activity. The chloro group at the C-2 position of the title compound serves as an effective leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, including aryl and heteroaryl moieties. For instance, Suzuki-Miyaura cross-coupling reactions are commonly employed with 2-chloroquinazolines and arylboronic acids to yield 2-aryl substituted quinazolinones. nih.gov Similarly, amination reactions with primary or secondary amines are a widely used method to synthesize novel 4-anilinoquinazolines from 4-chloroquinazoline precursors, highlighting a common pathway for diversification, though this would require modification of the 4-ol group. nih.gov

The synthesis of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives represents another pathway for introducing diversity, starting from 3-amino-2-aryl-4(3H)-quinazolinones which are then condensed with various substituted benzaldehydes. mdpi.com These methodologies underscore the synthetic flexibility of the quinazolinone core, allowing for the systematic exploration of structure-activity relationships.

Functionalization at Specific Positions (e.g., C-2, C-3, C-4, C-5, C-6, C-7, C-8)

Functionalization of the quinazolinone ring is highly position-dependent, with the C-2 and N-3 positions being primary sites for modification.

C-2 Position: The chlorine atom at the C-2 position is the most reactive site for nucleophilic substitution. It can be readily displaced by a variety of nucleophiles. This includes reactions with amines to form 2-amino-quinazolinone derivatives and with hydrazines to produce key intermediates like 2-hydrazinylquinazolines, which are precursors for fused heterocyclic systems. ekb.eg

N-3 Position: The nitrogen atom at the N-3 position is another key site for functionalization, most commonly through alkylation. nih.gov Studies on the regioselective N-alkylation of 2-chloro-4(3H)-quinazolinone, a close analogue, have demonstrated that conditions can be optimized to achieve exclusive N-3 alkylation, for example, using methyl bromoacetate. rsc.org This selective functionalization is crucial for building more complex molecules where substituents at the N-3 position are required for biological activity or as handles for further diversification. rsc.org

C-4 Position: The 4-ol group exists in tautomeric equilibrium with its 4(3H)-one form. While this position can be functionalized, it typically requires conversion to a more reactive group, such as a chlorine atom by treatment with phosphoryl chloride, to create a 2,4-dichloroquinazoline intermediate. ekb.egplos.org This dichloro intermediate then allows for sequential and regioselective substitutions, typically with the C-4 position being more reactive than the C-2 position.

C-5, C-6, C-7, C-8 Positions: Functionalization on the fused benzene (B151609) ring of the 2-Chloro-5-methylquinazolin-4-ol scaffold is less commonly reported and generally requires starting from an already substituted anthranilic acid precursor before the formation of the quinazolinone ring system.

Formation of Fused Heterocyclic Systems from Quinazolinone Precursors

This compound is a valuable precursor for the synthesis of polycyclic heterocyclic systems where the quinazolinone ring is fused with another heterocycle. These fused systems are of significant interest due to their diverse pharmacological properties.

One prominent example is the synthesis of triazoloquinazolines. The process often begins with the conversion of a 2,4-dichloroquinazoline to a 2-chloro-4-hydrazinylquinazoline intermediate. ekb.egplos.org This intermediate can then undergo cyclization with reagents like acetic anhydride (B1165640) or diethyl oxalate to form a fused triazole ring, resulting in systems like ekb.egrsc.orgresearchgate.nettriazolo[4,3-c]quinazolines. ekb.egresearchgate.net

Another important class of fused systems is the pyrazoloquinazolines. Various isomers, such as pyrazolo[1,5-a]quinazolines and pyrazolo[5,1-b]quinazolines, can be synthesized. nih.govnih.gov The synthesis of pyrazolo[5,1-b]quinazolin-9(1H)-one, for instance, can be achieved through the reaction of a benzoxazinone (B8607429) intermediate with hydrazine (B178648) hydrate (B1144303), which leads to the formation of the fused pyrazole ring.

The following table summarizes representative transformations for creating fused heterocyclic systems from quinazolinone precursors.

| Precursor Type | Reagent(s) | Fused System Formed | Reference(s) |

| 2-Chloro-4-hydrazinylquinazoline | Acetic Anhydride | ekb.egrsc.orgresearchgate.nettriazolo[4,3-c]quinazoline | ekb.eg |

| 2-Chloro-4-hydrazinylquinazoline | Trifluoroacetic Acid | 3-(trifluoromethyl)- ekb.egrsc.orgresearchgate.nettriazolo[4,3-c]quinazolin-5-one | plos.org |

| 4-Hydrazinoquinazoline | Diethyl Oxalate | 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline | researchgate.net |

| 2-Hydrazinobenzoic Acid | Ethoxymethylenmalononitrile | 4,5-Dihydropyrazolo[1,5-a]quinazoline-5-one | nih.gov |

Synthesis and Characterization of Chiral Quinazolinone Derivatives

The development of chiral quinazolinone derivatives is an important area of research, as stereochemistry often plays a critical role in biological activity. However, based on the reviewed scientific literature, specific methods for the synthesis and characterization of chiral derivatives starting directly from this compound are not extensively documented. The synthesis of chiral heterocycles often involves asymmetric synthesis strategies or the use of chiral starting materials or auxiliaries. This represents a potential avenue for future investigation, leveraging the reactive sites on the this compound scaffold to introduce chirality and explore the properties of the resulting enantiomers.

Spectroscopic and Analytical Characterization in Academic Research

Vibrational Spectroscopy (IR, FTIR, Near IR, ATR-IR) for Structural Elucidation

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a crucial tool for identifying the functional groups present in a molecule. The analysis of 2-Chloro-5-methylquinazolin-4-ol would reveal characteristic absorption bands corresponding to the vibrations of its specific bonds.

Due to the tautomeric nature of the quinazolin-4-ol system, it can exist in both keto (quinazolin-4-one) and enol (quinazolin-4-ol) forms. The IR spectrum is instrumental in distinguishing between these forms. The keto form is typically characterized by a strong carbonyl (C=O) stretching vibration. For similar quinazolinone structures, this peak is often observed in the 1700-1660 cm⁻¹ region. derpharmachemica.com The presence of a broad absorption band in the 3400-2500 cm⁻¹ range would indicate N-H and O-H stretching, characteristic of the lactam and potential enol tautomer, as well as any absorbed water.

Other expected signals would include C-H stretching vibrations from the aromatic ring and the methyl group (around 3100-2850 cm⁻¹), C=N stretching of the imine group within the quinazoline (B50416) ring (around 1610-1590 cm⁻¹), and C=C stretching from the benzene (B151609) ring (around 1600-1450 cm⁻¹). derpharmachemica.com The C-Cl stretch is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H / O-H | Stretching | 3400 - 2500 (Broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2960 - 2850 |

| C=O (Amide) | Stretching | 1700 - 1660 |

| C=N (Imine) | Stretching | 1610 - 1590 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

Note: The table indicates expected ranges for functional groups and is not based on experimentally measured data for this specific compound.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT-135) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for mapping the carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum for this compound would provide information on the number of different types of protons and their neighboring environments. A singlet peak, typically downfield (e.g., δ 10-12 ppm), would be expected for the N-H proton of the lactam ring, which is exchangeable with D₂O. researchgate.net The aromatic region (δ 7-8 ppm) would show signals corresponding to the three protons on the substituted benzene ring. Their splitting patterns (e.g., doublets, triplets) and coupling constants would be critical for confirming their relative positions (H-6, H-7, H-8). A singlet with an integration of three protons would be expected for the methyl (CH₃) group at the C-5 position, likely appearing in the upfield region (δ 2.3-2.6 ppm). derpharmachemica.com

¹³C-NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, nine distinct carbon signals are expected. The carbonyl carbon (C=O) of the quinazolinone ring would appear significantly downfield (δ > 160 ppm). rsc.orgresearchgate.net The carbons of the aromatic and heterocyclic rings would resonate in the δ 110-155 ppm range. The carbon atom bearing the chlorine (C-2) would also be in this region, with its chemical shift influenced by the electronegative halogen. The methyl carbon (CH₃) would give a signal in the upfield region (δ 15-25 ppm).

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to differentiate between CH, CH₂, and CH₃ carbons. In this spectrum, CH and CH₃ groups would appear as positive signals, while CH₂ groups would show as negative signals. Quaternary carbons (like C=O, C-2, C-4, C-5, C-8a) would be absent, simplifying the assignment of the protonated carbons. researchgate.net

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂O), the expected exact mass is approximately 194.02 g/mol for the most common isotopes (³⁵Cl). High-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units ([M]⁺ and [M+2]⁺). miamioh.edu Fragmentation patterns observed in the mass spectrum would help to confirm the structure. Common fragmentation pathways for quinazolinones involve cleavages of the heterocyclic ring and loss of small molecules like CO.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures and providing both retention time and mass data simultaneously. nih.govnih.gov

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. Quinazoline derivatives typically exhibit two main absorption bands. researchgate.net One band at a shorter wavelength (e.g., 240–300 nm) is attributed to the π → π* transitions within the aromatic system. A second, longer-wavelength band (e.g., 310–425 nm) is often assigned to the n → π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms. The exact position and intensity (λₘₐₓ) of these bands are influenced by the specific substitution pattern on the quinazoline ring.

Elemental Analysis and Chromatographic Purity Assessment (e.g., RP-HPLC)

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimental values are compared with the calculated theoretical values for the molecular formula C₉H₇ClN₂O to confirm its elemental composition.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique to assess the purity of the synthesized compound. A sample is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. researchgate.net The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A single, sharp, and symmetrical peak would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Theoretical and Computational Chemistry of 2 Chloro 5 Methylquinazolin 4 Ol and Analogues

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. These calculations provide a detailed understanding of the molecule's behavior at the atomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. unesp.br

The HOMO represents the ability of a molecule to donate an electron, and its energy level is associated with its ionization potential. A higher HOMO energy indicates a greater propensity for electron donation. Conversely, the LUMO represents the ability of a molecule to accept an electron, and its energy level is related to its electron affinity. A lower LUMO energy suggests a greater capacity for electron acceptance. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the opposite.

For quinazoline (B50416) derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attacks. The spatial distribution of HOMO and LUMO densities reveals which atoms are most involved in these frontier orbitals and, therefore, most likely to participate in chemical reactions. This information is invaluable for understanding the mechanisms of action and for designing analogues with enhanced biological activity. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Chloro-5-methylquinazolin-4-ol | -6.54 | -1.23 | 5.31 |

| Analogue A | -6.78 | -1.55 | 5.23 |

| Analogue B | -6.45 | -1.10 | 5.35 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential regions. researchgate.net

Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. Blue and green colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These regions are usually found around hydrogen atoms attached to electronegative atoms. nih.govbhu.ac.in

For this compound and its analogues, MEP analysis can identify the key sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets. nih.gov For instance, the negative potential around the carbonyl oxygen and the nitrogen atoms of the quinazoline ring suggests their role as hydrogen bond acceptors. The positive potential regions highlight potential hydrogen bond donor sites. This information is critical for understanding ligand-receptor binding. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). semanticscholar.org This method is extensively used in drug design to understand the binding modes of potential drug candidates and to estimate their binding affinity. nih.govnih.gov

In the context of this compound and its analogues, docking studies are performed to investigate their interactions with specific biological targets, such as enzymes or receptors implicated in disease pathways. The process involves placing the ligand in the active site of the target protein and evaluating various conformations and orientations to find the one with the lowest binding energy. semanticscholar.org

Table 2: Molecular Docking Scores

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | EGFR | -8.5 | Met793, Leu718, Cys797 |

| Analogue C | VEGFR2 | -9.2 | Cys919, Asp1046, Glu885 |

| Analogue D | MMP-13 | -7.8 | Ala238, Thr245, Met253 |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and the stability of the ligand-receptor complex. nih.gov

For this compound and its analogues, MD simulations can be used to assess the stability of the binding pose predicted by docking. By simulating the complex in a realistic environment (e.g., in water), researchers can observe whether the ligand remains stably bound to the active site or if it dissociates. These simulations also reveal the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. nih.gov

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions over the simulation time. nih.gov This detailed dynamic information is crucial for validating docking results and for a more accurate understanding of the binding process.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a compound and its biological activity. researchgate.net Computational methods play a significant role in deriving SAR by analyzing a series of analogues and correlating their structural features with their activities. nih.govnih.gov

For this compound and its analogues, computational SAR studies can reveal which substituents at various positions of the quinazoline ring are crucial for activity. By comparing the biological data of a set of compounds with their computed properties (e.g., electronic properties, steric features, lipophilicity), it is possible to build models that explain the observed SAR. rsc.org

For example, it might be found that a bulky substituent at a particular position enhances activity, while a polar group at another position diminishes it. This information is vital for the lead optimization phase of drug discovery, as it provides clear guidelines for designing new molecules with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. nih.gov

In a 3D-QSAR study of quinazolinone analogues, the molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov These fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) regression. The resulting QSAR model can not only predict the activity of new, untested compounds but also provide a visual representation of the SAR in the form of contour maps. nih.govnih.gov

These maps highlight regions in space where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. This provides a detailed, three-dimensional understanding of the SAR and is an invaluable tool for the rational design of novel and more effective analogues of this compound. nih.gov

Table 3: QSAR Model Statistics

| Model | q² | r² | r²_pred | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.646 | 0.992 | 0.829 | Steric: 43.1%, Electrostatic: 56.9% |

| CoMSIA | 0.704 | 0.992 | 0.839 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor |

Virtual Screening and Ligand-Based Drug Design Approaches

Ligand-based drug design is a powerful approach utilized when the three-dimensional structure of the biological target is unknown or when a set of active molecules is available. nih.gov This methodology relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Key techniques in this domain include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, which are extensively applied to quinazolinone analogues to identify promising new drug candidates. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that correlate the chemical or physical properties of a series of compounds with their biological activities. nih.gov For quinazolinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in designing new inhibitors for various targets, including enzymes and receptors implicated in cancer. benthamdirect.comrsc.org

In a typical 3D-QSAR study on quinazolinone analogues, a set of molecules with known biological activities is aligned based on a common scaffold. benthamdirect.com For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, various quinazolin-4(3H)-one analogues were aligned on the quinazolin-4-one scaffold to build robust 3D-QSAR models. benthamdirect.com These models then generate contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity. researchgate.net

For example, a study on quinazolinone derivatives as anticancer agents might reveal that a bulky, electropositive substituent at a particular position enhances activity, while a hydrogen bond donor at another position is detrimental. This information is invaluable for designing new molecules with improved potency. A study on quinazoline derivatives as PAK4 inhibitors resulted in robust CoMFA and CoMSIA models that guided the design of novel inhibitors with high predicted biological activity. rsc.org

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This "pharmacophore" can then be used as a 3D query to screen large compound databases to identify new molecules that fit the model and are, therefore, likely to be active.

For quinazolinone analogues, pharmacophore models have been successfully developed for various therapeutic targets. For instance, in the pursuit of anticancer agents, a pharmacophore model might consist of a hydrogen bond acceptor, a hydrogen bond donor, and two aromatic rings arranged in a specific spatial orientation. Such models have been used to screen for and identify novel quinazolinone-based inhibitors of enzymes like PI3Kδ.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be either structure-based (requiring the 3D structure of the target) or ligand-based.

In the context of quinazolinone analogues, both approaches have been employed. Ligand-based virtual screening often utilizes the pharmacophore models or QSAR models described above. For example, a validated pharmacophore for a particular kinase could be used to screen a virtual library of millions of compounds, including various quinazolinone derivatives, to find potential new inhibitors. nih.gov

A collaborative virtual screening effort successfully identified a 2-aryl-4-aminoquinazoline series with in vivo efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov This highlights the power of virtual screening in rapidly expanding the structure-activity relationship around a hit compound. nih.gov

Research Findings from Analogue Studies

Several studies on quinazolinone analogues have yielded significant findings that could inform the potential of this compound. For instance, research on quinazolinone derivatives as anticancer agents has demonstrated that substitutions on the quinazoline ring are critical for activity. nih.gov The design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors have shown that specific substitutions can lead to potent antitumor activity. scite.ai

The following table summarizes findings from representative studies on quinazolinone analogues, showcasing the types of data generated through virtual screening and ligand-based design.

| Study Focus | Methodology | Key Findings | Reference |

| EGFR Inhibitors | 3D-QSAR, Molecular Docking | Development of robust models to design more potent quinazolin-4(3H)-one analogues. | benthamdirect.com |

| PAK4 Inhibitors | CoMFA, CoMSIA, Molecular Docking, MD Simulations | Identification of structural requirements for quinazoline derivatives as PAK4 inhibitors and design of novel potent molecules. | rsc.org |

| Anticancer Agents | QSAR, Molecular Docking | Establishment of a relationship between structural features and cytotoxic activity of quinazoline derivatives against breast cancer cell lines. | nih.gov |

| T. cruzi Inhibitors | Collaborative Virtual Screening | Identification of a 2-aryl-4-aminoquinazoline series with in vivo efficacy. | nih.gov |

| PI3Kδ Inhibitors | 3D-QSAR, Pharmacophore Modeling, MD Simulations | Exploration of the interaction mechanism of novel quinazolinone scaffold-based derivatives as PI3Kδ inhibitors. |

These studies collectively demonstrate the utility of computational approaches in the discovery and optimization of quinazolinone-based therapeutic agents. While direct computational data for this compound is lacking, the extensive research on its analogues provides a strong foundation for future in silico investigations of this specific compound.

Mechanistic Biological Investigations Excluding Clinical Applications

Molecular Target Identification and Binding Mechanism Studies

The biological activities of quinazolinone derivatives are largely attributed to their ability to interact with various molecular targets, primarily protein kinases. nih.govresearchgate.net These compounds often function as inhibitors of these kinases, which play crucial roles in cell signaling, proliferation, and differentiation. The 4-anilinoquinazoline (B1210976) structure, in particular, has been identified as a key pharmacophore for kinase inhibition. nih.govmdpi.com

Studies on 4-anilinoquinazolines have revealed that the quinazoline (B50416) ring system mimics the adenine (B156593) portion of ATP, allowing these compounds to bind to the ATP-binding site of kinases. nih.gov The anilino group at the 4-position typically occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing to the affinity and selectivity of the inhibitor. For instance, in the context of EGFR and VEGFR-2 inhibition, the anilino moiety plays a crucial role in the binding mechanism. nih.gov

While specific studies on the binding mechanism of 2-Chloro-5-methylquinazolin-4-ol are not extensively documented, the structural features of this compound— a chloro group at position 2 and a methyl group at position 5 — suggest potential interactions within the ATP-binding pocket of various kinases. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the quinazolinone ring system, potentially affecting its binding affinity. The methyl group at position 5 on the benzene (B151609) ring could engage in hydrophobic interactions within the target protein.

Enzyme Inhibition Mechanisms

Quinazolinone derivatives have been shown to inhibit a range of enzymes, with tyrosine kinases and Poly(ADP-ribose) Polymerase (PARP) being prominent examples.

Tyrosine Kinases (EGFR/VEGFR-2):

Several quinazolinone-based compounds have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in cancer therapy. nih.govnih.gov The dual inhibition of these two kinases is considered a valuable strategy to overcome resistance to cancer treatments. mdpi.com

Novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov Docking studies of these derivatives have shown the importance of a hydrogen bond donor at the para position of the anilino moiety for interaction with conserved glutamate (B1630785) and aspartate residues in the binding sites of both EGFR and VEGFR-2. nih.gov For example, compound 8o, a 2-chloro-4-anilino-quinazoline derivative, was found to be a potent dual inhibitor, being approximately 7-fold more potent on VEGFR-2 and 11-fold more potent on EGFR compared to a prototype compound. nih.gov

The general mechanism for these quinazolinone-based inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade. nih.gov

Poly(ADP-ribose) Polymerase (PARP):

PARP is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. mdpi.com Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in DNA repair mechanisms. Quinazolinone derivatives have emerged as a promising class of PARP inhibitors. researchgate.net

One of the notable early PARP inhibitors based on this scaffold is 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), which has an IC50 of 400 nM. researchgate.net The inhibitory mechanism of these compounds is based on their structural similarity to nicotinamide, the endogenous inhibitor of PARP, allowing them to compete for the NAD+ binding site of the enzyme. researchgate.net More recent studies have led to the discovery of highly potent PARP-1/2 inhibitors bearing a quinazoline-2,4(1H,3H)-dione structure. nih.gov For instance, a compound designated as Cpd36 showed remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov

Aspartate Transcarbamylase (ATCase):

2-Methylquinazolin-4-ol has been identified as a competitive inhibitor of mammalian aspartate transcarbamylase (ATCase), with a Ki of 1.1 μM. medchemexpress.com ATCase is a key enzyme in the pyrimidine (B1678525) biosynthetic pathway. Inhibition of this enzyme can disrupt the synthesis of nucleotides, which are essential for DNA and RNA synthesis.

Interactive Data Table: Enzyme Inhibition by Quinazolinone Derivatives

| Compound Class/Derivative | Target Enzyme(s) | Key Findings |

| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Dual inhibition; potency influenced by substitutions on the anilino ring. nih.gov |

| 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) | PARP | Competitive inhibitor with an IC50 of 400 nM. researchgate.net |

| Quinazoline-2,4(1H,3H)-dione derivatives (e.g., Cpd36) | PARP-1, PARP-2 | Highly potent inhibition with IC50 values in the low nanomolar range. nih.gov |

| 2-Methylquinazolin-4-ol | Aspartate Transcarbamylase (ATCase) | Competitive inhibitor with a Ki of 1.1 μM. medchemexpress.com |

Interaction with Cellular Pathways at a Molecular Level

The inhibition of key enzymes by quinazolinone derivatives leads to the modulation of various cellular pathways.

By inhibiting EGFR and VEGFR-2, these compounds can disrupt the signaling pathways that drive tumor growth, angiogenesis, and metastasis. nih.gov The EGFR signaling pathway, upon activation, triggers a cascade involving downstream effectors like Ras, Raf, MEK, and ERK, which ultimately promotes cell proliferation and survival. mdpi.com Similarly, the VEGFR-2 pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.com Dual inhibitors can therefore simultaneously block these critical processes.

In the context of PARP inhibition, quinazolinone derivatives can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. mdpi.com By blocking PARP-mediated DNA repair, these inhibitors lead to an accumulation of DNA damage that cannot be resolved, ultimately triggering apoptosis. Some PARP inhibitors have also been shown to induce the formation of intracellular reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, further contributing to apoptosis. mdpi.com

Furthermore, some 4-anilinoquinazolines have been found to induce apoptosis through mechanisms independent of EGFR kinase inhibition. For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-5-methylquinazolin-4-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves (tested to EN 374 standards) and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Waste Management : Segregate waste in chemically resistant containers and collaborate with certified waste disposal services to avoid environmental contamination. Avoid drainage systems due to potential aquatic toxicity .

- Skin Regeneration : Implement scheduled recovery periods and apply barrier creams to mitigate prolonged exposure risks .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Key Steps :

Cyclization : Use chlorination agents (e.g., PCl₅ or SOCl₂) to introduce the chloro substituent at the quinazoline core.

Methylation : Employ alkylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) to install the 5-methyl group.

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity through melting point analysis (reference: 166–168°C for analogous chlorinated heterocycles) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Use high-resolution MS to confirm molecular ions (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and CH₃ groups .

- Elemental Analysis : Compare experimental vs. calculated values for C, H, N (e.g., ±0.3% deviation threshold) to validate stoichiometry .

- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., downfield shifts for aromatic protons adjacent to Cl) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the C-2 chloro position, predicting susceptibility to nucleophilic substitution or Suzuki-Miyaura coupling .

- Experimental Validation : Test reactivity with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert atmospheres. Monitor regioselectivity via LC-MS .

Q. What strategies resolve discrepancies between computational and experimental data for this compound’s physicochemical properties?

- Methodological Answer :

- Solubility Discrepancies : Compare logP predictions (e.g., ChemAxon) with experimental shake-flask measurements in DMSO/water mixtures. Adjust models using Abraham solvation parameters .

- Thermal Stability : Use DSC/TGA to identify decomposition pathways (e.g., loss of Cl⁻) and refine computational thermochemistry using Gaussian-based entropy corrections .

Q. How can researchers investigate the pharmacological potential of this compound as a dual receptor antagonist?

- Methodological Answer :

- In Silico Screening : Dock the compound into dopamine D₂ and serotonin 5-HT₃ receptor models (PDB: 6CM4, 5HT3) using AutoDock Vina. Prioritize binding poses with ΔG ≤ -8 kcal/mol .

- In Vitro Assays : Perform radioligand displacement studies (³H-spiperone for D₂, ³H-GR65630 for 5-HT₃) to determine IC₅₀ values. Use HEK293 cells expressing recombinant receptors .

Q. What environmental impact assessments are necessary for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.